molecular formula C15H11FO4 B2661663 4-Formyl-2-methoxyphenyl 2-fluorobenzoate CAS No. 380193-74-8

4-Formyl-2-methoxyphenyl 2-fluorobenzoate

Cat. No.: B2661663
CAS No.: 380193-74-8
M. Wt: 274.247
InChI Key: YDBAXJZIROZNMF-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl 2-fluorobenzoate” is a chemical compound with the CAS Number: 380193-74-8 . It has a molecular weight of 274.25 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H11FO4/c1-19-14-8-10 (9-17)6-7-13 (14)20-15 (18)11-4-2-3-5-12 (11)16/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 274.24 . Further physical and chemical properties such as boiling point, density, and others are not specified in the search results.

Scientific Research Applications

Fluorogenic Aldehyde for Aldol Reactions Monitoring

A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed, proving useful for monitoring the progress of aldol reactions through fluorescence increase. This compound, connected to a 6-methoxy-2-naphthyl group through a 1,2,3-triazole moiety, shows significant fluorescence upon reaction, enabling the screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).

Psoromic Acid Synthesis

Research on depsidone synthesis highlights the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate, demonstrating the utility of isopropyl ethers as phenol protective groups in the synthesis of complex organic molecules (Sala & Sargent, 1979).

Ferroelectric Nematic Phase Investigation

A study on the synthesis and characterization of liquid crystals, including 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates, aimed to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase. The findings indicate the influence of fluorine substituents on phase transitions, contributing to a better understanding of liquid crystal behavior (Cruickshank et al., 2022).

Photophysical Properties of Fluorophores

Research on a new series of fluorophores, including 5-methoxy-2-(2-, 3- or 4-pyridyl)thiazoles, reveals the impact of fluorophores' structure on their photophysical properties, such as fluorescence in polar solvents and pH-sensitive behavior. This insight is crucial for developing advanced materials with specific optical properties (Zheng et al., 2006).

UV-visible Spectral Shifts in Fluorinated Liquid Crystals

A study focused on the photoresponsive behavior of fluorinated liquid crystals provides valuable information on enhancing the UV stability of molecules. This research is instrumental in the development of materials for optical and electronic applications (Praveen & Ojha, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBAXJZIROZNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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